Uridine 2'-phosphate

Description

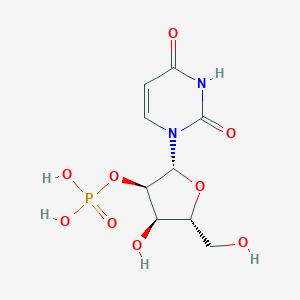

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIDPEYTETUCNF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156836 | |

| Record name | Uridine 2'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine 2'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

131-83-9 | |

| Record name | 2′-Uridylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine 2'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 2'-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 2'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE 2'-MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATU41D776Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 2'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: A Tale of Two Isomers in Nucleotide Metabolism

An In-depth Technical Guide to Uridine 2'-Phosphate as a Precursor in Nucleotide Metabolism

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleotide metabolism, uridine monophosphate (UMP) stands as a cornerstone for the synthesis of pyrimidines, essential components of RNA and DNA. While the spotlight often shines on uridine 5'-monophosphate (UMP), the canonical precursor in de novo and salvage pathways, its lesser-known isomers, this compound (U2P) and uridine 3'-phosphate (U3P), play nuanced yet significant roles, particularly in the context of RNA turnover and cellular signaling. This guide provides a comprehensive exploration of U2P as a precursor, delving into its metabolic origins, enzymatic regulation, and the analytical methodologies required for its study. We will first establish the central role of the well-understood 5'-UMP to provide a robust framework, and then illuminate the distinct metabolic space occupied by U2P.

The Central Axis: Uridine 5'-Monophosphate (UMP) Metabolism

A thorough understanding of U2P necessitates a foundational knowledge of its more abundant isomer, UMP. Cells maintain pools of pyrimidine nucleotides through two primary, complementary routes: the de novo synthesis pathway and the salvage pathway.[1]

De Novo Synthesis of UMP

The de novo pathway constructs the pyrimidine ring from simple precursors. In humans, this multi-step process is catalyzed by a series of enzymes, culminating in the formation of UMP.[1][2] The initial steps involve the synthesis of carbamoyl phosphate and its subsequent conversion to orotate.[3] The final two steps are catalyzed by the bifunctional enzyme UMP synthase (UMPS), which first converts orotate to orotidine 5'-monophosphate (OMP) and then decarboxylates OMP to yield UMP.[4]

Diagram: De Novo Pyrimidine Biosynthesis Pathway

Caption: The de novo synthesis pathway of Uridine 5'-Monophosphate (UMP).

The Salvage Pathway: Recycling for Efficiency

The salvage pathway provides an energy-efficient alternative by recycling pre-existing nucleobases and nucleosides derived from the degradation of RNA and DNA.[5] Uridine phosphorylase plays a key role in this pathway, catalyzing the reversible conversion of uridine and phosphate to uracil and ribose-1-phosphate.[6][7] Uridine kinase then phosphorylates uridine to UMP.[5] This pathway is crucial in tissues that have a limited capacity for de novo synthesis.[5]

Diagram: Pyrimidine Salvage Pathway

Caption: The salvage pathway for the synthesis of Uridine 5'-Monophosphate (UMP).

This compound: An Offshoot of RNA Catabolism and Signaling

While UMP is the primary product of the main biosynthetic pathways, this compound (U2P) emerges from a more specialized route intimately linked to RNA degradation and the intriguing biology of cyclic nucleotides.

Formation from Uridine 2',3'-Cyclic Monophosphate

The direct precursor to U2P is uridine 2',3'-cyclic monophosphate (2',3'-cUMP).[3] This cyclic nucleotide is not a product of the primary synthesis pathways but is rather an intermediate generated during the cleavage of RNA by certain ribonucleases (RNases).[8] In bacteria, for instance, RNase I-catalyzed RNA degradation produces 2',3'-cyclic nucleotide monophosphates.[9]

The conversion of 2',3'-cUMP to U2P is catalyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase).[3] This enzyme specifically hydrolyzes the 3'-ester bond of the cyclic phosphate, yielding the 2'-monophosphate isomer.

Diagram: Formation of this compound

Caption: The metabolic pathway leading to the formation of this compound.

The Signaling Role of 2',3'-Cyclic Nucleotides

Recent research has unveiled that 2',3'-cyclic nucleotide monophosphates, including 2',3'-cUMP, are not merely byproducts of RNA degradation but also function as signaling molecules, particularly in bacteria where they are considered second messengers.[8][10] These molecules have been shown to modulate various cellular processes, including biofilm formation and stress responses.[8][9] The generation of U2P from 2',3'-cUMP, therefore, places it within this emerging signaling network, where it may act as a downstream effector or a component of a signal termination pathway.

Uridine 3'-Phosphate: Another Isomeric Player

Uridine 3'-monophosphate (U3P) is another isomer that can be formed, and it has been used in research as a bioavailable source of uridine to study effects on learning and memory.[1] It is classified as a ribonucleoside 3'-phosphate, containing a phosphate group attached to the C-3 carbon of the ribose moiety.[11]

Analytical Methodologies for Isomer-Specific Analysis

The structural similarity of uridine monophosphate isomers necessitates robust analytical techniques for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of nucleotides. Ion-pair reversed-phase HPLC is particularly effective for separating charged species like nucleotide monophosphates.

Table 1: HPLC Parameters for Uridine Monophosphate Isomer Separation

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[12] |

| Mobile Phase A | 0.1 M Potassium Dihydrogen Phosphate, pH 6.0[12] |

| Mobile Phase B | 0.1 M Potassium Dihydrogen Phosphate, 4 mM Tetrabutylammonium Hydrogen Sulphate, 20% Methanol, pH 6.0[12] |

| Gradient | A time-dependent gradient from Mobile Phase A to B |

| Detection | UV at 262 nm[1] |

Experimental Protocol: HPLC Analysis of Uridine Monophosphates

-

Sample Preparation: Extract nucleotides from cells using a suitable method, such as perchloric acid extraction followed by neutralization.

-

Standard Preparation: Prepare standard solutions of U2P, U3P, and UMP of known concentrations in the mobile phase.

-

Chromatographic Separation: Inject the prepared sample and standards into the HPLC system. The ion-pairing agent in the mobile phase will interact with the phosphate groups, allowing for the separation of the isomers based on subtle differences in their hydrophobicity and charge distribution.

-

Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of the isomers in the sample by comparing their peak areas to the standard curve.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of nucleotides.

Table 2: Mass Spectrometry Parameters for Uridine Monophosphate Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), negative ion mode[13] |

| Expected [M-H]⁻ ion | m/z 323.0281[14] |

| Fragmentation Analysis | Tandem MS (MS/MS) can be used to generate specific fragment ions for each isomer, aiding in their unambiguous identification. |

Experimental Protocol: LC-MS/MS Analysis of Uridine Monophosphates

-

Sample Preparation: As with HPLC, extract and prepare the nucleotide samples.

-

LC Separation: Utilize an HPLC method, as described above, to separate the isomers prior to their introduction into the mass spectrometer.

-

MS Detection: Acquire mass spectra in full scan mode to confirm the presence of the expected molecular ion.

-

MS/MS Fragmentation: Perform fragmentation of the parent ion (m/z 323) to obtain daughter ion spectra. Different isomers may yield unique fragmentation patterns, allowing for their differentiation.

-

Quantification: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly sensitive and specific quantification, using stable isotope-labeled internal standards where possible.[13]

Implications for Drug Development and Disease

The discovery of the metabolic pathway leading to U2P and the signaling role of its precursor, 2',3'-cUMP, opens new avenues for therapeutic intervention. Enzymes such as RNase I and CNPase could be potential drug targets. For instance, in bacterial infections, inhibiting the production of 2',3'-cUMP or its conversion to U2P might disrupt bacterial signaling and virulence. Furthermore, in diseases characterized by aberrant RNA metabolism, the levels of these non-canonical uridine monophosphates could serve as novel biomarkers.

Conclusion

While uridine 5'-monophosphate remains the central precursor in mainstream nucleotide metabolism, a deeper investigation reveals a more complex landscape where isomers like this compound play distinct and important roles. Generated from the hydrolysis of the bacterial second messenger 2',3'-cyclic UMP, U2P is positioned at the crossroads of RNA catabolism and cellular signaling. The continued development of sophisticated analytical techniques will be paramount in unraveling the full extent of the metabolic and signaling functions of these less-abundant but functionally significant nucleotide isomers, paving the way for new diagnostic and therapeutic strategies.

References

-

Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (URL: [Link])

-

Uridine-2',3'-cyclic monophosphate, Bacterial Second Messenger - Jena Bioscience. (URL: [Link])

-

Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC. (URL: [Link])

-

Showing metabocard for Uridine 3'-monophosphate (HMDB0060282). (URL: [Link])

-

Synthesis and separation of diastereomers of uridine 2',3'-cyclic boranophosphate - PubMed. (URL: [Link])

-

Uridine triphosphate Definition and Examples - Biology Online Dictionary. (URL: [Link])

-

Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. (URL: [Link])

-

uridine 2'3'-cyclic monophosphate (PAMDB120483) - P. aeruginosa Metabolome Database. (URL: [Link])

-

Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. (URL: [Link])

-

Uridine Monophosphate | C9H13N2O9P | CID 6030 - PubChem. (URL: [Link])

-

Insights into the Metabolism, Signaling, and Physiological Effects of 2',3'-Cyclic Nucleotide Monophosphates in Bacteria - NIH. (URL: [Link])

-

Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC - Longdom Publishing. (URL: [Link])

-

Showing metabocard for Uridine 2',3'-cyclic phosphate (HMDB0011640). (URL: [Link])

-

Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC. (URL: [Link])

-

Uridine triphosphate - Wikipedia. (URL: [Link])

-

Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed. (URL: [Link])

-

Uridine monophosphate - Wikipedia. (URL: [Link])

-

Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC - Longdom Publishing. (URL: [Link])

-

Uridine phosphorylase - Wikipedia. (URL: [Link])

-

HPLC Methods for analysis of Uridine - HELIX Chromatography. (URL: [Link])

-

Uridine monophosphate UMP - mzCloud. (URL: [Link])

-

Uridine 5'-monophosphate - MassBank. (URL: [Link])

-

HPLC Methods for analysis of Uridine 5-monophosphate - HELIX Chromatography. (URL: [Link])

-

Uridine-3'-monophosphate (sodium salt) - GlpBio. (URL: [Link])

-

Uracil - Wikipedia. (URL: [Link])

-

Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC - NIH. (URL: [Link])

-

Structural and catalytic analysis of two diverse uridine phosphorylases in Phytophthora capsici - PMC - PubMed Central. (URL: [Link])

-

Uridine phosphorylase: An important enzyme in pyrimidine metabolism and fluoropyrimidine activation | Request PDF - ResearchGate. (URL: [Link])

-

Uridine and its metabolism (A). The mechanism of uridine synthesis and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Uridine 2',3'-cyclic phosphate (HMDB0011640) [hmdb.ca]

- 4. Uridine monophosphate - Wikipedia [en.wikipedia.org]

- 5. Uridine triphosphate - Wikipedia [en.wikipedia.org]

- 6. Uridine phosphorylase - Wikipedia [en.wikipedia.org]

- 7. Structural and catalytic analysis of two diverse uridine phosphorylases in Phytophthora capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the Metabolism, Signaling, and Physiological Effects of 2’,3’-Cyclic Nucleotide Monophosphates in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uridine-2',3'-cyclic monophosphate, Bacterial Second Messenger - Jena Bioscience [jenabioscience.com]

- 11. Human Metabolome Database: Showing metabocard for Uridine 3'-monophosphate (HMDB0060282) [hmdb.ca]

- 12. longdom.org [longdom.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. massbank.eu [massbank.eu]

An In-Depth Technical Guide to the Discovery and Biosynthesis of Uridine 2'-Phosphate in Cells

Abstract

Uridine nucleotides are central to cellular metabolism, serving as essential precursors for RNA synthesis, glycogen formation, and phospholipid biosynthesis. While uridine 5'-monophosphate (UMP) is the well-characterized product of the canonical de novo and salvage pathways, other isomers such as Uridine 2'-phosphate (U2P) exist within the cell. This guide delineates the distinct biosynthetic origins of U2P, differentiating it from the more abundant 5'-isomers. We will explore how U2P primarily arises from RNA metabolism, specifically through the hydrolysis of 2',3'-cyclic phosphate intermediates generated during RNA cleavage. The pivotal role of the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) in this process will be detailed. Furthermore, this document provides a comprehensive overview of the foundational pathways of uridine nucleotide synthesis, which provide the necessary precursors, and outlines robust analytical methodologies for the detection and quantification of uridine phosphates in a research setting.

Part 1: Foundational Uridine Metabolism: Synthesis of Uridine 5'-Monophosphate (UMP)

To understand the origin of any uridine phosphate isomer, it is crucial to first grasp how the core uridine moiety is synthesized and incorporated into the nucleotide pool. Cells utilize two primary pathways for this: the de novo synthesis pathway and the salvage pathway.

De Novo Pyrimidine Biosynthesis

The de novo pathway builds the pyrimidine ring from basic molecular precursors. The ultimate product of this pathway is Uridine 5'-monophosphate (UMP), which serves as the parent compound for all other pyrimidine nucleotides, including UTP, CTP, and TTP.[1]

The key steps are as follows:

-

Carbamoyl Phosphate Synthesis: The pathway begins in the cytoplasm with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) , the rate-limiting enzyme in mammalian pyrimidine synthesis.[2]

-

Assembly of the Pyrimidine Ring: A series of enzymatic reactions involving Aspartate Transcarbamoylase (ATCase) and Dihydroorotase (DHOase)—both part of the multifunctional CAD protein along with CPSII—assembles the initial pyrimidine ring structure, dihydroorotate.

-

Oxidation and Ribosylation: Dihydroorotate is oxidized to orotate by Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the outer surface of the inner mitochondrial membrane. Subsequently, the pyrimidine ring (orotate) is attached to a ribose-5-phosphate moiety, donated by phosphoribosyl pyrophosphate (PRPP), to form orotidine 5'-monophosphate (OMP).

-

Decarboxylation to UMP: Finally, the enzyme Orotidine 5'-Phosphate Decarboxylase (also known as UMP synthase) removes a carboxyl group from OMP to yield Uridine 5'-monophosphate (UMP).[3]

This entire process is tightly regulated, most notably by feedback inhibition of CPSII by the downstream product UTP, ensuring that the cell maintains a balanced nucleotide pool.[2]

Figure 1: De Novo pathway for Uridine 5'-Monophosphate (UMP) synthesis.

The Pyrimidine Salvage Pathway

Cells can also recycle pre-existing pyrimidine nucleosides, such as uridine, obtained from the diet or from the breakdown of nucleic acids. The salvage pathway is a more energy-efficient method of generating nucleotides. In this pathway, the enzyme Uridine-Cytidine Kinase (UCK) directly phosphorylates uridine to UMP using ATP.

Part 2: Discovery and Biosynthesis of this compound (U2P)

While the de novo and salvage pathways produce Uridine 5'-monophosphate, this compound (U2P) is generated through a distinct mechanism primarily linked to RNA processing and degradation.[4] Its discovery is tied to the characterization of enzymes involved in RNA metabolism.

Origin from RNA Cleavage: The 2',3'-Cyclic Phosphate Intermediate

Many ribonucleases (RNases), such as RNase A, do not cleave RNA to directly produce 3'-phosphate termini. Instead, their catalytic mechanism involves a two-step process:[5]

-

Transesterification: The enzyme uses the 2'-hydroxyl group of a ribose sugar to attack the adjacent phosphodiester bond. This reaction cleaves the RNA backbone and generates a 2',3'-cyclic phosphate (e.g., Uridine 2',3'-cyclic phosphate, or U>p) at the 3'-terminus of the upstream RNA fragment.[5][6]

-

Hydrolysis: The same enzyme then catalyzes the hydrolysis of this cyclic intermediate.

This process can yield either a 2'-phosphate or a 3'-phosphate product, but for many RNases, the 3'-phosphate is the final, more stable product. However, the 2',3'-cyclic phosphate is a key, and sometimes stable, intermediate.[5] Under cellular stress conditions, specific endoribonucleases can generate RNA fragments, such as tRNA halves, that terminate in a 2',3'-cyclic phosphate.[7]

The Role of 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase)

The primary enzyme responsible for the specific production of this compound is 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) .[8][9] Unlike enzymes like RNase A, which can produce 3'-phosphates, CNPase exclusively hydrolyzes nucleoside 2',3'-cyclic phosphates to yield the corresponding 2'-nucleoside monophosphate .[4][10]

Therefore, the direct biosynthetic pathway for U2P in cells is the CNPase-catalyzed hydrolysis of Uridine 2',3'-cyclic phosphate.[8][10] While historically studied as a myelin-associated protein in the nervous system, CNPase is also found in other cell types and in mitochondria, suggesting broader roles in RNA metabolism and cellular signaling.[9][11]

Figure 2: Biosynthesis of this compound (U2P) via RNA intermediates.

Cellular Functions of U2P and its Precursors

The functions of U2P itself are not as extensively characterized as those of its 5'-isomer. It is largely considered a product of RNA turnover. However, its precursor, the 2',3'-cyclic phosphate, is increasingly recognized as a signaling molecule. In bacteria, 2',3'-cyclic UMP can act as a second messenger in antiviral defense.[12] In eukaryotes, RNAs ending in a 2',3'-cyclic phosphate are generated during stress and are involved in processes like ribosome-associated quality control (RQC) and the regulation of translation.[6][13] The enzyme that produces U2P, CNPase, has been implicated in regulating mitochondrial permeability and cell death pathways, suggesting that the metabolism of these cyclic intermediates and their 2'-phosphate products may have important regulatory functions.[9]

Part 3: Methodologies for the Detection and Analysis of Uridine Phosphates

Validating the presence and quantifying the levels of uridine phosphate isomers require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard and reliable method.

Sample Preparation: Extraction of Nucleotides from Cells

The goal of the extraction is to efficiently lyse the cells, quench metabolic activity, and solubilize the polar nucleotides while precipitating proteins and lipids.

Protocol: Perchloric Acid Extraction

-

Cell Harvesting: Culture cells to the desired density. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet by centrifugation (e.g., 500 x g, 5 min, 4°C) and wash the pellet with ice-cold PBS.

-

Metabolic Quenching & Lysis: Add a known volume of ice-cold 0.5 M Perchloric Acid (PCA) to the cell pellet or plate. Ensure complete cell lysis by vortexing or scraping. The acid immediately denatures enzymes, halting metabolic processes.

-

Incubation: Incubate the lysate on ice for 20 minutes to ensure complete protein precipitation.

-

Centrifugation: Pellet the precipitated protein and cell debris by centrifugation at high speed (e.g., 14,000 x g, 10 min, 4°C).

-

Neutralization: Carefully transfer the supernatant, which contains the acid-soluble nucleotides, to a new tube. Neutralize the PCA by adding a calculated amount of ice-cold potassium hydroxide (KOH) or a potassium carbonate (K2CO3) solution. The goal is to bring the pH to a neutral range (6.5-7.5).

-

Precipitate Removal: The neutralization reaction forms an insoluble precipitate of potassium perchlorate (KClO4). Incubate on ice for 15 minutes, then remove the precipitate by centrifugation (14,000 x g, 10 min, 4°C).

-

Sample Collection: The resulting supernatant is the neutralized cell extract containing the nucleotides. It can be stored at -80°C or used directly for HPLC analysis.

Analytical Separation and Quantification by HPLC-UV

HPLC separates molecules based on their physicochemical properties. For polar analytes like nucleotides, reversed-phase ion-pairing or anion-exchange chromatography are common choices.

Instrumentation and Parameters

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm particle size) is widely used.[14]

-

Mobile Phase: A common approach is an isocratic or gradient elution using a phosphate buffer with an ion-pairing agent (like tetrabutylammonium) and an organic modifier like methanol or acetonitrile.[14]

-

Example Mobile Phase: 98% 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5) and 2% Methanol.[14]

-

-

Flow Rate: Typically 0.8 - 1.0 mL/min.[14]

-

Detection: Uridine and its derivatives have a strong UV absorbance maximum at approximately 260-275 nm.[14][15]

-

Quantification: Concentration is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a U2P standard.

Table 1: Example HPLC Parameters for Uridine Nucleotide Analysis

| Parameter | Setting | Rationale / Comment |

|---|---|---|

| Column | Reversed-Phase C18 | Good for separating moderately polar compounds. Ion-pairing agents are often needed for retaining highly polar phosphates. |

| Mobile Phase A | 0.05 M KH₂PO₄, pH 3.5 | Aqueous buffer provides the environment for separation. Low pH ensures phosphates are protonated for better interaction. |

| Mobile Phase B | Methanol | Organic modifier used to elute compounds from the column. |

| Gradient | Isocratic (e.g., 98% A, 2% B) | A simple starting point. A gradient (increasing %B over time) may be needed to separate UMP, UDP, and UTP. |

| Flow Rate | 0.8 mL/min | A standard flow rate for analytical columns, providing a balance between resolution and run time. |

| Injection Volume | 20 µL | A typical volume that avoids column overloading. |

| UV Wavelength | 260 nm | The absorbance maximum for the uracil base, providing high sensitivity for detection.[14] |

Figure 3: Experimental workflow for the analysis of cellular uridine phosphates.

Conclusion and Future Directions

This compound, while less abundant than its 5'-isomer, represents an important product of cellular RNA metabolism. Its biosynthesis is intricately linked to the generation and subsequent hydrolysis of 2',3'-cyclic phosphate intermediates, a process catalyzed by the enzyme CNPase. Understanding this pathway is crucial, as emerging evidence points to significant biological roles for cyclic phosphate-terminated RNAs in cellular stress responses and gene regulation.

Future research should focus on elucidating the specific signaling or metabolic functions of U2P itself. Does it serve purely as a degradation product destined for recycling, or does it possess unique regulatory activities? Furthermore, investigating the regulation of CNPase activity in different cellular compartments and conditions will provide deeper insights into the dynamic control of this specialized branch of uridine nucleotide metabolism. The development of more sensitive analytical methods, potentially leveraging mass spectrometry, will be key to accurately measuring the flux through this pathway and discovering its contributions to cellular homeostasis and disease.

References

-

The Functions of Mitochondrial 2′,3′-Cyclic Nucleotide-3′-Phosphodiesterase and Prospects for Its Future. (2020). MDPI. [Link]

-

THE HYDROLYSIS OF URIDINE CYCLIC PHOSPHONATE CATALYZED BY RIBONUCLEASE-A: IMPLICATIONS FOR THE MECHANISM OF ACTION OF THE ENZYME. (1969). PNAS. [Link]

-

The Functions of Mitochondrial 2',3'-Cyclic Nucleotide-3'-Phosphodiesterase and Prospects for Its Future. (2020). PubMed. [Link]

-

THE HYDROLYSIS OF URIDINE CYCLIC PHOSPHONATE CATALYZED BY RIBONUCLEASE-A: IMPLICATIONS FOR THE MECHANISM OF ACTION OF THE ENZYME. (1969). PNAS. [Link]

-

The hydrolysis of uridine cyclic phosphonate catalyzed by ribonuclease-A: implications for the mechanism of action of the enzyme. (1969). PubMed. [Link]

-

2',3'-Cyclic nucleotide 3'-phosphodiesterase: a novel RNA-binding protein that inhibits protein synthesis. (2009). PubMed. [Link]

-

THE HYDROLYSIS OF URIDINE CYCLIC PHOSPHONATE CATALYZED BY RIBONUCLEASE-A: IMPLICATIONS FOR THE MECHANISM OF ACTION OF THE ENZYME. (1969). PMC - NIH. [Link]

-

Showing metabocard for Uridine 2',3'-cyclic phosphate (HMDB0011640). Human Metabolome Database. [Link]

-

2',3'-cyclic nucleotide 3'-phosphodiesterase, an oligodendrocyte-Schwann cell and myelin-associated enzyme of the nervous system. (1991). PubMed. [Link]

-

2′,3′-Cyclic-nucleotide 3′-phosphodiesterase. Wikipedia. [Link]

-

Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome. (2018). NIH. [Link]

-

Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (2021). American Society for Microbiology Journals. [Link]

-

Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. (2024). Frontiers in Endocrinology. [Link]

-

Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. (2021). ASM Journals. [Link]

-

Uracil. Wikipedia. [Link]

-

2',3'-Cyclic Nucleotides. Jena Bioscience. [Link]

-

Showing metabocard for this compound (HMDB0011641). Human Metabolome Database. [Link]

-

Identification of cytidine 2',3'-cyclic monophosphate and uridine 2',3'-cyclic monophosphate in Pseudomonas fluorescens pfo-1 culture. (2014). PubMed. [Link]

-

Oxidative stress enhances the expression of 2',3'-cyclic phosphate-containing RNAs. (2020). PubMed. [Link]

-

Determination of Uridine in Human Plasma by HPLC and its Application in Citicoline Sodium Pharmacokinetics and Bioequivalence Studies. (2011). Walsh Medical Media. [Link]

-

The Role of Uridine in Health and Disease. (2025). PMC - PubMed Central. [Link]

-

Mechanism of RNA 2′,3′-cyclic phosphate end healing by T4 polynucleotide kinase–phosphatase. (2012). PMC - PubMed Central. [Link]

-

HPLC Methods for analysis of Uridine. HELIX Chromatography. [Link]

-

This compound (CHEBI:28070). EMBL-EBI. [Link]

-

Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. (2024). PMC. [Link]

-

HPLC assay of uridine monophosphate synthase (UMPS) in chorionic villus samples (CVS) and erythrocytes (RBC). (1991). PubMed. [Link]

-

The 2',3' cyclic phosphatase Angel1 facilitates mRNA degradation during human ribosome-associated quality control. (2022). bioRxiv. [Link]

-

HPLC Determination of Uridine Diphospate Glucose on Newcrom BH. SIELC Technologies. [Link]

-

HPLC analysis of uridine diphosphate sugars: decreased concentrations of uridine diphosphate galactose in erythrocytes and cultured skin fibroblasts from classical galactosemia patients. (1995). PubMed. [Link]

-

This compound(2-) (CHEBI:77802). EMBL-EBI. [Link]

Sources

- 1. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uracil - Wikipedia [en.wikipedia.org]

- 3. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0011641) [hmdb.ca]

- 5. Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative stress enhances the expression of 2',3'-cyclic phosphate-containing RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Functions of Mitochondrial 2',3'-Cyclic Nucleotide-3'-Phosphodiesterase and Prospects for Its Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for Uridine 2',3'-cyclic phosphate (HMDB0011640) [hmdb.ca]

- 11. 2',3'-cyclic nucleotide 3'-phosphodiesterase, an oligodendrocyte-Schwann cell and myelin-associated enzyme of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. biorxiv.org [biorxiv.org]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. helixchrom.com [helixchrom.com]

The Unseen Regulator: A Technical Guide to the Biological Significance of 2'-Phosphorylated Uridine in RNA

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of RNA biology, a landscape teeming with post-transcriptional modifications, a lesser-known yet crucial player is emerging: 2'-phosphorylated uridine (Up). This modification, a phosphate group attached to the 2'-hydroxyl of the uridine ribose sugar, is proving to be more than a mere chemical curiosity. From the scorching environments of thermophilic archaea to the complex cellular machinery of eukaryotes, the presence of 2'-phosphorylated uridine is a testament to its fundamental role in RNA structure, stability, and function. This in-depth technical guide provides a comprehensive overview of the biological significance of 2'-phosphorylated uridine, the enzymatic players that govern its dynamic installation and removal, and the cutting-edge methodologies for its detection and analysis. For researchers in basic science and drug development, understanding this modification opens new avenues for therapeutic intervention and a deeper appreciation of RNA's regulatory potential.

I. The Discovery and Structural Importance of 2'-Phosphouridine: A Tale of Stability Under Extreme Conditions

The story of 2'-phosphouridine (Up) begins in the realm of extremophiles, organisms that thrive in environments of extreme temperature and pressure. It was in the transfer RNA (tRNA) of thermophilic archaea that Up was first identified as a key modification for maintaining RNA integrity under harsh conditions[1].

Located at position 47 of tRNAs, within the variable loop, 2'-phosphouridine confers remarkable thermal stability and resistance to nuclease degradation[1]. Structural analyses of native archaeal tRNA have revealed that the 2'-phosphate group of Up47 protrudes from the tRNA core, acting as a steric block that prevents the rotation of the RNA backbone during thermal denaturation[1]. This "molecular brace" is crucial for preserving the functional L-shaped tertiary structure of tRNA at high temperatures, ensuring the fidelity of protein synthesis in these organisms. The ribose of 2'-phosphouridine adopts a C2'-endo conformation, and its presence facilitates a unique metastable core structure within the tRNA[1].

II. The Enzymatic Machinery: A Reversible Switch for RNA Function

The presence of 2'-phosphouridine is not a static feature but rather a dynamically regulated modification, controlled by a dedicated "writer" and "eraser" enzyme system. This reversibility suggests a mechanism for fine-tuning RNA function in response to environmental cues.

The "Writer": ArkI, the Archaeal RNA Kinase

The enzyme responsible for the addition of the 2'-phosphate group to uridine is an archaeal RNA kinase named ArkI[1]. Structural studies of ArkI have shown that it possesses a non-canonical kinase motif. A positively charged patch on the enzyme's surface is thought to be crucial for binding the negatively charged tRNA substrate[1]. The discovery of ArkI provided the first direct evidence of an enzyme capable of phosphorylating the 2'-hydroxyl group of an internal ribonucleotide within an RNA molecule.

The "Eraser": KptA/TRPT1, the 2'-Phosphotransferase

The removal of the 2'-phosphate is catalyzed by an archaeal homolog of the protein KptA, which functions as a 2'-phosphotransferase[1]. This "eraser" enzyme efficiently dephosphorylates Up47 both in vitro and in vivo[1]. The interplay between ArkI and KptA allows for the reversible phosphorylation of uridine, suggesting a mechanism for modulating tRNA rigidity and function in response to changing environmental temperatures[1].

III. Beyond Archaea: The Eukaryotic Connection and Broader Implications

While the initial discoveries of 2'-phosphorylated uridine were in archaea, the existence of orthologs of the eraser enzyme in eukaryotes, including humans, points to a broader biological significance of this modification. The human homolog of KptA is known as tRNA Phosphotransferase 1 (TRPT1)[2][3].

The Role of Human TRPT1

In humans, TRPT1 is a protein-coding gene located on chromosome 11[2]. The TRPT1 enzyme catalyzes the final step of tRNA splicing, which involves the removal of a 2'-phosphate group at the splice junction of pre-tRNA molecules[2][4][5]. However, recent studies have revealed a broader role for TRPT1 and other PARP-like proteins in the ADP-ribosylation of RNA in mammalian cells[4][6]. This suggests that TRPT1 may have a wider range of substrates and functions beyond its canonical role in tRNA splicing.

Interestingly, knockout mouse models of the Trpt1 gene have been generated. These mice are viable and show no obvious defects in the unfolded protein response, a process that involves unconventional mRNA splicing, nor in general tRNA function[7][8]. This surprising finding suggests that either alternative pathways for 2'-phosphate removal exist in mammals or that the presence of this modification is not universally essential for these processes[7][8]. The full spectrum of TRPT1's substrates and its precise physiological roles in human cells remain an active area of investigation[4].

The potential for 2'-O-phosphorylation to be involved in broader cellular signaling pathways is an intriguing possibility. While direct evidence for 2'-phosphorylated uridine in mammalian mRNA is currently lacking, the extensive network of RNA modifications and their known roles in regulating mRNA stability, translation, and splicing suggests that this modification could be a yet-undiscovered layer of gene expression control.

IV. Methodologies for the Detection and Analysis of 2'-Phosphorylated Uridine

The study of 2'-phosphorylated uridine necessitates robust and sensitive analytical techniques. A combination of classic biochemical methods and modern high-resolution mass spectrometry provides a powerful toolkit for researchers.

Radiolabeling and 2D Thin-Layer Chromatography (2D-TLC)

A classic approach for detecting modified nucleotides involves radiolabeling RNA, followed by enzymatic digestion and separation of the resulting nucleotides by 2D-TLC.

Experimental Protocol: Detection of 2'-Phosphorylated Uridine by 32P-Postlabeling and 2D-TLC

1. RNA Isolation and Hydrolysis: a. Isolate total RNA or the RNA species of interest from cells or tissues using a standard protocol (e.g., TRIzol extraction followed by purification). b. Enzymatically digest the purified RNA to 3'-mononucleotides using a nuclease such as Nuclease P1.

2. 32P-Postlabeling: a. Dephosphorylate the 3'-mononucleotides using a phosphatase (e.g., calf intestinal phosphatase). b. 5'-end label the resulting nucleosides with [γ-32P]ATP using T4 polynucleotide kinase (PNK)[7][9][10][11]. This generates 5'-32P-labeled nucleoside 3'-monophosphates.

3. 2D-TLC Separation: a. Spot the 32P-labeled nucleotide mixture onto a cellulose TLC plate. b. Develop the chromatogram in the first dimension using a solvent system such as isobutyric acid/NH4OH/H2O. c. After drying, rotate the plate 90 degrees and develop in the second dimension using a different solvent system, for example, HCl/isopropanol/H2O. d. Visualize the separated nucleotides by autoradiography. The position of 2'-phosphorylated uridine monophosphate can be identified by comparison to a known standard.

Mass Spectrometry-Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the identification and quantification of RNA modifications due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Analysis of 2'-Phosphorylated Uridine

1. RNA Digestion to Nucleosides: a. Purify the RNA of interest. For tRNA, this can be achieved by methods such as hydrophobic interaction chromatography or affinity purification using a DNA probe complementary to the target tRNA[6][11]. b. Digest the purified RNA to single nucleosides using a cocktail of enzymes, typically including a nuclease (like Nuclease P1 or Benzonase) and a phosphatase (such as bacterial alkaline phosphatase or calf intestinal phosphatase)[12][13][14][15][16][17]. A denaturation step before digestion can improve efficiency[12].

2. LC-MS/MS Analysis: a. Separate the resulting nucleosides using a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC)[5][18][19]. b. Analyze the eluting nucleosides using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode. The specific mass transition for 2'-phosphouridine would be from its protonated molecular ion [M+H]+ to a characteristic fragment ion. c. For quantification, stable isotope-labeled internal standards are crucial[13].

Table 1: Key Parameters for LC-MS/MS Analysis

| Parameter | Description |

| Chromatography | Reversed-phase or HILIC for separation of polar nucleosides. |

| Ionization | Electrospray Ionization (ESI) in positive ion mode is common. |

| Mass Analyzer | Triple quadrupole (QqQ) for MRM or high-resolution mass spectrometers (e.g., Orbitrap) for accurate mass measurement. |

| MRM Transitions | Specific precursor-to-product ion transitions for uridine and 2'-phosphouridine need to be determined using authentic standards. |

| Quantification | Stable isotope-labeled internal standards for each nucleoside are used to construct calibration curves for absolute quantification. |

Workflow for LC-MS/MS analysis of 2'-phosphorylated uridine

Sources

- 1. researchgate.net [researchgate.net]

- 2. tRNA Modifications and Modifying Enzymes in Disease, the Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA Structure - Function Protocols: Alkaline Hydrolysis, RNA Sequencing and RNA Structure Analyses with Nucleases | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the hybridization-based method for purification of thermostable tRNAs in the presence of tetraalkylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An intact unfolded protein response in Trpt1 knockout mice reveals phylogenic divergence in pathways for RNA ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An intact unfolded protein response in Trpt1 knockout mice reveals phylogenic divergence in pathways for RNA ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thermoregulatory Phenotype of the Trpv1 Knockout Mouse: Thermoeffector Dysbalance with Hyperkinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The expanding world of tRNA modifications and their disease relevance | Semantic Scholar [semanticscholar.org]

- 15. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzymatic hydrolysis of N-substituted aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Introduction to the synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

Section 1: Introduction - The Significance of Phosphorylation Isomers in Early Life

An In-Depth Technical Guide on the Evolutionary Origin of Uridine 2'-Phosphate: From Prebiotic Chemistry to the RNA World

The "RNA World" hypothesis posits that life on Earth passed through a stage where RNA served as both the primary genetic material and the main catalytic molecule.[1][2] This concept elegantly addresses the "chicken-and-egg" problem of whether proteins or nucleic acids came first. Central to the structure and function of modern RNA is the 3',5'-phosphodiester bond, a specific linkage that connects the 3'-hydroxyl group of one ribose sugar to the 5'-hydroxyl group of the next via a phosphate group.[3][4] This precise arrangement is fundamental to the formation of stable, helical structures capable of storing and transferring information.

However, the chemical simplicity of prebiotic environments makes it unlikely that this highly specific 3',5'-linkage was the only bond to form. Abiotic phosphorylation of a ribonucleoside like uridine could occur at the 2', 3', or 5' hydroxyl groups, leading to a mixture of isomers. This raises a critical evolutionary question: Why did the 3',5'-linkage prevail? To explore this, we must examine the plausible origins and functional potential of its isomers. This guide focuses on this compound (U2P), a pyrimidine ribonucleoside 2'-monophosphate[5], as a model for understanding the chemical and evolutionary pressures that shaped the backbone of life's first genetic polymer. We will explore its potential prebiotic synthesis, its hypothetical role in an early RNA world, and the reasons for its eventual displacement by the now-canonical 3',5'-linked architecture.

Section 2: Plausible Prebiotic Synthesis of this compound

The abiotic synthesis of nucleotides on early Earth faced significant hurdles, including the inherent instability of ribose, the low reactivity of nucleobases, and the "water problem," where the aqueous environment favors hydrolysis over condensation.[6] Furthermore, achieving regioselective phosphorylation in a chaotic prebiotic soup would have been challenging. Despite these obstacles, several plausible pathways for the formation of ribonucleotides, including 2'-isomers like U2P, have been demonstrated.

One proposed route involves the coupling of a pre-activated ribose molecule with a nucleobase. A key reaction in this context is the coupling of ribose 1,2-cyclic phosphate with nucleobases such as cytosine, uracil, and guanine.[7] This pathway is particularly compelling because it directly yields ribonucleoside 2'-phosphates, including this compound, suggesting that 2'-phosphorylated nucleotides could have been readily available building blocks in the prebiotic environment.[7]

Environmental conditions are now understood to play a critical role in overcoming the thermodynamic and kinetic barriers to these reactions. Experiments have shown that aqueous microdroplets, which may have been abundant in atmospheric aerosols on the early Earth, can spontaneously facilitate the phosphorylation of sugars and the formation of uridine from D-ribose, phosphoric acid, and uracil at room temperature without enzymes or external energy sources.[6][8][9] These micro-environments provide a favorable air-water interface that can accelerate reactions that are unfavorable in bulk solution.[6] Other potential phosphorylation agents in prebiotic scenarios include minerals like schreibersite and condensing agents like pyrophosphate (PPi).[9]

Caption: Plausible prebiotic synthesis of this compound.

Table 1: Comparison of Selected Prebiotic Nucleotide Synthesis Conditions

| Reaction Product(s) | Key Reactants | Phosphorylating Agent | Environment / Conditions | Observed Yield | Reference |

| Uridine | D-ribose, Uracil, Phosphoric acid | Phosphoric Acid | Aqueous microdroplets, Room Temp. | Product detected | [6][8] |

| This compound | Ribose 1,2-cyclic phosphate, Uracil | (Internal to reactant) | 0.1 M KCl, pH 9, 23°C | 0.8% | [7] |

| Cytidine 2'-phosphate | Ribose 1,2-cyclic phosphate, Cytosine | (Internal to reactant) | 0.1 M KCl, pH 9, 23°C | Major component detected | [7] |

| Uridine monophosphates (2', 3', 5') | Uridine, Pyrophosphate (PPi) | Pyrophosphate | Evaporation/drying, 60–75°C | Products detected | [9] |

Section 3: this compound in a Hypothetical '2'-Phospho' World

The potential availability of U2P and other 2'-ribonucleotides raises the possibility of an early genetic polymer linked by 2',5'-phosphodiester bonds. In such a scenario, U2P could have served as a monomer, polymerizing into chains that carried primitive genetic information. However, the stereochemistry of the 2',5'-linkage imposes significant structural constraints that are not present with the 3',5'-bond.[10]

Detailed spectroscopic studies have shown that the intrinsic spatial configuration of 2',5'-bonds does not support the formation of stable, right-handed helical structures, which are crucial for the template-directed replication central to Darwinian evolution.[10] In contrast, the geometry of the 3',5'-linkage readily allows for the A-form helix characteristic of RNA.[10] This structural difference is a critical factor in explaining the evolutionary selection against 2',5'-linked polymers as the primary carriers of genetic information.

While a poor candidate for a stable genome, U2P and its cyclic intermediate, Uridine 2',3'-cyclic phosphate, may have played other roles. Many natural and engineered ribozymes (RNA enzymes) catalyze reactions that proceed via a 2',3'-cyclic phosphate intermediate, which is subsequently hydrolyzed to a mixture of 2'- and 3'-phosphate termini.[11][12] This suggests that the chemistry involving 2'-phosphates is catalytically accessible to RNA. It is conceivable that in a primitive RNA world, 2'-phosphorylated molecules and 2',5'-linkages existed as transient intermediates in RNA cleavage and ligation reactions, even if they were not the basis of the primary genetic polymer.

Caption: Comparison of RNA Backbone Linkages.

Section 4: The Evolutionary Transition and Modern Vestiges

The transition from a chemically heterogeneous mixture of linkages to the homochiral 3',5'-backbone of modern RNA was likely a result of strong selective pressure. A genetic system based on the 3',5'-linkage would have offered superior structural stability and, most importantly, higher fidelity during template-directed replication.[10] Any replicase, whether protein or ribozyme-based, that preferentially recognized and extended 3',5'-linked templates would have outcompeted systems struggling with the structural awkwardness of mixed or pure 2',5'-linkages.

While evolution selected against the 2',5'-linkage for information storage, the chemistry of 2'-phosphates has not vanished from biology. A clear vestige is found in the activity of the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase). CNPase is an abundant enzyme in the central nervous system of vertebrates that specifically hydrolyzes 2',3'-cyclic nucleotides to their 2'-phosphate form.[13] For instance, Uridine 2',3'-cyclic phosphate is a substrate for CNPase, which converts it to this compound.[13] While its full physiological role is still under investigation, its existence demonstrates a conserved metabolic pathway that processes 2'-phosphorylated nucleotides.

Furthermore, the unique properties of 2'-modified nucleotides are now exploited by researchers and drug developers. Incorporating 2'-modifications into synthetic RNA molecules, such as ribozymes or siRNAs, can enhance their stability against nuclease degradation.[14][15] Studies have also shown that introducing 2',5'-linkages at specific positions in siRNAs can be tolerated and can even reduce unwanted immune responses, offering a new avenue for therapeutic design.[16]

Section 5: Experimental Methodologies for Investigating Nucleotide Origins

Investigating the prebiotic origins of molecules like U2P requires simulating early Earth conditions in the laboratory and using principles of directed evolution to explore the functional potential of ancient biomolecules.

Protocol 1: Simulated Prebiotic Synthesis of U2P in Microdroplets

This protocol is a conceptualized methodology based on the principles described in studies of microdroplet chemistry.[6][8] It aims to demonstrate the spontaneous formation of U2P under simulated prebiotic conditions.

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of D-ribose in nuclease-free water.

-

Prepare a 100 mM stock solution of uracil in nuclease-free water.

-

Prepare a 1 M stock solution of phosphoric acid.

-

Combine the stocks to create a final reaction mixture containing 10 mM D-ribose, 10 mM uracil, and 100 mM phosphoric acid.

-

-

Microdroplet Generation:

-

Load the reaction mixture into a syringe pump connected to a fused-silica capillary emitter.

-

Apply a high voltage (~3-5 kV) to the emitter tip, positioned approximately 1 cm from the inlet of a mass spectrometer.

-

The high voltage will induce electrospray ionization, generating a fine mist of charged microdroplets from the reaction mixture. Rationale: This process mimics the formation of aerosols and provides the air-water interface that accelerates the reaction.

-

-

Reaction Incubation:

-

The reaction occurs spontaneously within the microdroplets during their transit from the emitter to the mass spectrometer inlet. The timescale is on the order of microseconds to milliseconds.

-

-

Product Detection and Analysis:

-

Use a high-resolution mass spectrometer (e.g., Orbitrap) to analyze the composition of the microdroplets in real-time.

-

Monitor for the mass-to-charge ratio (m/z) corresponding to protonated this compound.

-

Perform tandem mass spectrometry (MS/MS) on the detected ion to confirm its identity by fragmentation analysis, comparing the fragmentation pattern to that of a known U2P standard.

-

-

Control Experiments:

-

Run the experiment with each reactant omitted individually to ensure that the detected product is dependent on the presence of all three components.

-

Analyze the bulk solution (before spraying) to confirm the absence or significantly lower abundance of the product, thereby demonstrating the rate-accelerating effect of the microdroplets.

-

Protocol 2: In Vitro Selection of a U2P-Utilizing Ligase Ribozyme

This protocol describes a hypothetical in vitro selection (SELEX) experiment designed to isolate an RNA enzyme (ribozyme) capable of using this compound as a substrate in a ligation reaction. This would provide evidence for the potential catalytic functionality of 2'-phosphorylated nucleotides in an RNA world.[17][18][19]

-

Design and Synthesis of RNA Pool:

-

Synthesize a DNA template library consisting of a central region of 50 random nucleotides (N50) flanked by constant regions for PCR primer binding and T7 RNA polymerase transcription.

-

The 5' constant region should contain the binding site for the substrate RNA that will be ligated.

-

Use PCR to amplify the DNA library.

-

Transcribe the DNA library into an RNA pool using T7 RNA polymerase. This initial pool contains a vast diversity of RNA sequences (typically >10^14 unique molecules).

-

-

Selection Step (Ligation Reaction):

-

Prepare a biotinylated RNA substrate. This is the short RNA oligo that the ribozyme is expected to ligate to itself.

-

Prepare the ligation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

-

Incubate the RNA pool with the biotinylated substrate and a supply of this compound (U2P). Rationale: The hypothesis is that an active ribozyme will use U2P to activate its own 5'-end and ligate the biotinylated substrate.

-

Incubate for a set period (e.g., 1-16 hours) to allow the ligation reaction to occur.

-

-

Isolation of Active Molecules:

-

Introduce streptavidin-coated magnetic beads into the reaction mixture. The biotin on the successfully ligated substrate will bind tightly to the streptavidin.

-

Use a magnet to immobilize the beads, capturing the active ribozyme-substrate complexes.

-

Wash the beads several times with buffer to remove all non-ligated, inactive RNA molecules.

-

-

Elution and Amplification:

-

Elute the captured active RNA molecules from the beads using a high-temperature or formamide-containing buffer.

-

Reverse transcribe the eluted RNA into cDNA using a reverse transcriptase enzyme.

-

Amplify the cDNA using PCR with primers corresponding to the constant regions. Optional: Error-prone PCR can be used to introduce mutations and explore a wider sequence space in subsequent rounds.[19]

-

-

Iteration:

-

Transcribe the amplified DNA from step 4 to create a new, enriched RNA pool.

-

Repeat steps 2-5 for multiple rounds (typically 8-15 rounds). In each round, the selection pressure can be increased (e.g., by shortening the reaction time) to favor the most efficient ribozymes.

-

-

Cloning and Sequencing:

-

After the final round, clone the amplified DNA into a plasmid vector and sequence individual clones to identify the sequences of the successful ribozyme candidates.

-

Caption: Workflow for In Vitro Selection (SELEX).

Section 6: Conclusion and Future Directions

The evolutionary journey of the phosphodiester bond is a story of chemical plausibility meeting functional selection. This compound likely represents one of several nucleotide isomers that were readily formed in prebiotic environments.[7] Its existence challenges us to look beyond the canonical molecules of modern biology to understand the full chemical landscape available to the origins of life.

While the structural properties of the resulting 2',5'-linkage made it an unsuitable candidate for a stable, replicable genetic polymer[10], the chemistry of 2'-phosphorylated nucleotides was not necessarily an evolutionary dead end. It may have played a transient catalytic role, and its vestiges remain in modern metabolism.[13] The study of U2P and its isomers provides a powerful framework for understanding the immense selective pressures that refined life's informational hardware, ultimately leading to the elegant and efficient 3',5'-linked polymers that form the basis of all life today.

Future research in this field will continue to push boundaries. The successful creation of a ribozyme that can efficiently polymerize 2',3'-cyclic phosphate monomers or specifically utilize 2'-phosphorylated substrates would provide powerful evidence for their potential role in a pre-canonical RNA world. Furthermore, exploring the full range of functions for enzymes like CNPase may yet reveal undiscovered roles for 2'-phosphorylated nucleotides in modern biology, connecting the deepest past with present-day cellular function.

Section 7: References

-

Breaker, R. R. (2010). Design and Function of Triplex Hairpin Ribozymes. Springer Protocols.

-

Wikipedia contributors. (2024). RNA world. Wikipedia. [Link]

-

Trapp Research Group. (n.d.). Prebiotic Chemistry. Ludwig-Maximilians-Universität München. [Link]

-

Robertson, M. P., & Ellington, A. D. (2003). In vitro selection of ribozymes dependent on peptides for activity. RNA, 9(10), 1251–1261. [Link]

-

Vaught, J. D., Bock, C., & Eaton, B. E. (2004). Schematic of the ribozyme selection protocol. ResearchGate. [Link]

-

Kim, H. J., & Kim, J. (2019). A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. Astrobiology, 19(9), 1156-1163. [Link]

-

Nam, I., Nam, H. G., & Zare, R. N. (2017). Abiotic production of sugar phosphates and uridine ribonucleoside in aqueous microdroplets. Proceedings of the National Academy of Sciences, 114(47), 12396-12400. [Link]

-

Nam, I., Lee, J. K., Nam, H. G., & Zare, R. N. (2017). Abiotic production of sugar phosphates and uridine ribonucleoside in aqueous microdroplets. SciSpace. [Link]

-

Ruiz-Mirazo, K., & de la Escosura, A. (2022). Prebiotic Chemistry Experiments Using Microfluidic Devices. Life, 12(11), 1730. [Link]

-

Li, F., & Zhao, Y. F. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Interface Focus, 13(2), 20220067. [Link]

-

Islam, S. (2018). Studies towards the prebiotic synthesis of nucleotides and amino acids. UCL Discovery. [Link]

-

Saladino, R., Botta, G., & Costanzo, G. (2005). On the Prebiotic Synthesis of Nucleobases, Nucleotides, Oligonucleotides, Pre-RNA and Pre-DNA Molecules. ResearchGate. [Link]

-

Bionity.com. (n.d.). RNA world hypothesis. Bionity.com. [Link]

-

Copley, S. D., Smith, E., & Morowitz, H. J. (2015). The RNA World: 4,000,000,050 years old. Life, 5(4), 1584-1587. [Link]

-

Wikipedia contributors. (2023). Hepatitis delta virus ribozyme. Wikipedia. [Link]

-

BrainKart. (2017). In Vitro Evolution and in Vitro Selection of Ribozymes. BrainKart. [Link]

-

Glemarec, C., Nyilas, A., & Chattopadhyaya, J. (1997). Synthesis of 2'-modified nucleotides and their incorporation into hammerhead ribozymes. Tetrahedron, 53(41), 13949-13972. [Link]

-

Deng, Y., et al. (2020). Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. Journal of Diabetes Research, 2020, 3292473. [Link]

-

Ferris, J. P., Yanagawa, H., & Hagan, W. J., Jr. (1983). Prebiotic synthesis and reactions of nucleosides and nucleotides. NASA Technical Reports Server. [Link]

-

Sarma, R. H., et al. (1980). Why do nucleic acids have 3'5' phosphodiester bonds? Journal of Theoretical Biology, 84(1), 123-147. [Link]

-

Wang, S., et al. (2019). Development of a Ribozyme-Based Selection Strategy for Metabolic Engineering. Journal of Young Investigators, 37(5). [Link]

-

Cafferty, B. J., & Krishnamurthy, R. (2020). Chemistry of Abiotic Nucleotide Synthesis. Chemical Reviews, 120(11), 4734-4788. [Link]

-

MDPI. (2022). RNA World Hypothesis. Encyclopedia. [Link]

-

Joyce, G. F. (2002). The Origins of the RNA World. Cold Spring Harbor Perspectives in Biology, 4(3), a003608. [Link]

-

Prywes, N., et al. (2016). Thiolated uridine substrates and templates improve the rate and fidelity of ribozyme-catalyzed RNA copying. Chemical Communications, 52(39), 6529-6532. [Link]

-

Kath-Schorr, S., et al. (2012). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Journal of the American Chemical Society, 134(39), 16271-16277. [Link]

-

ResearchGate. (n.d.). The biosynthetic pathway of uridine in E. coli. ResearchGate. [Link]

-

Glemarec, C., Nyilas, A., & Chattopadhyaya, J. (1997). Synthesis of 2'-modified nucleotides and their incorporation into hammerhead ribozymes. Nucleic Acids Research, 25(22), 4434–4442. [Link]

-

ResearchGate. (n.d.). Uridine and its metabolism. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). Uridine 2',3'-cyclic phosphate (HMDB0011640). HMDB. [Link]

-

Parey, K., et al. (2020). Effect of 2'-5'/3'-5' phosphodiester linkage heterogeneity on RNA interference. Nucleic Acids Research, 48(9), 4617-4629. [Link]

-

PubChem. (n.d.). UMP biosynthesis. PubChem. [Link]

-

Chen, Y., et al. (2022). The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression. International Journal of Molecular Sciences, 23(10), 5737. [Link]

-

Yang, Y., et al. (2024). The Role of Uridine in Health and Disease. Journal of Inflammation Research, 17, 10163-10177. [Link]

-

Ah-Fong, A. M. V., & Judelson, H. S. (2020). Structural and catalytic analysis of two diverse uridine phosphorylases in Phytophthora capsici. Scientific Reports, 10(1), 9028. [Link]

-

Wang, Y., & van der Donk, W. A. (2020). Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 63(15), 8011-8031. [Link]

-

The Organic Chemistry Tutor. (2022, June 11). Phosphodiester Bonds. YouTube. [Link]

-

Zhang, Y., et al. (2006). Dependence of the catalytic activities on the aggregation and conformation states of uridine 5'-phosphate synthase. Biochemistry, 45(48), 14480-14487. [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:28070). ChEBI. [Link]

-

Yang, Y., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology, 15, 1358943. [Link]

-

Wikipedia contributors. (2024). Uracil. Wikipedia. [Link]

-

Iball, J., & Holy, A. (1986). Synthesis of Two Diastereoisomeric P-Nitrophenyl Phosphodiesters of 2',3'-secouridine and Their Affinity for Phosphodiesterases. Collection of Czechoslovak Chemical Communications, 51(7), 1545-1553. [Link]

-

Reddit user msb19. (2021). I finally understood what 5' to 3' meant. Reddit. [Link]

-

Wikipedia contributors. (2024). Uridine triphosphate. Wikipedia. [Link]

-

Wilson, P. M., et al. (2010). Phosphorylation of Uridine and Cytidine Nucleoside Analogs by Two Human Uridine-Cytidine Kinases. Molecular Pharmacology, 78(4), 656-666. [Link]

-

Human Metabolome Database. (n.d.). Uridine 5'-monophosphate (HMDB0000288). HMDB. [Link]

Sources

- 1. RNA world - Wikipedia [en.wikipedia.org]

- 2. RNA_world_hypothesis [bionity.com]

- 3. m.youtube.com [m.youtube.com]

- 4. reddit.com [reddit.com]

- 5. This compound (CHEBI:28070) [ebi.ac.uk]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Why do nucleic acids have 3'5' phosphodiester bonds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The RNA World: 4,000,000,050 years old | MDPI [mdpi.com]

- 12. Hepatitis delta virus ribozyme - Wikipedia [en.wikipedia.org]

- 13. Human Metabolome Database: Showing metabocard for Uridine 2',3'-cyclic phosphate (HMDB0011640) [hmdb.ca]

- 14. Synthesis of 2'-modified nucleotides and their incorporation into hammerhead ribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2'-modified nucleotides and their incorporation into hammerhead ribozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of 2'-5'/3'-5' phosphodiester linkage heterogeneity on RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dual-Selection for Evolution of In Vivo Functional Aptazymes as Riboswitch Parts | Springer Nature Experiments [experiments.springernature.com]

- 18. In vitro selection of ribozymes dependent on peptides for activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. brainkart.com [brainkart.com]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Uridine 2'-Monophosphate (2'-UMP)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of Uridine 2'-Monophosphate in Modern Research

Uridine 2'-monophosphate (2'-UMP) is a ribonucleotide of significant interest in various fields of biochemical and pharmaceutical research. While its isomers, 3'-UMP and the more common 5'-UMP, play well-defined roles as components of RNA and precursors in nucleotide metabolism, 2'-UMP presents a unique synthetic challenge and serves as a valuable tool for investigating enzymatic processes, RNA structure and function, and as a potential building block for novel therapeutic agents. The precise placement of the phosphate group at the 2'-hydroxyl of the ribose sugar is a non-trivial synthetic endeavor, requiring a strategic approach to navigate the regioselectivity challenges inherent in nucleoside chemistry.

This comprehensive guide provides a detailed exploration of a robust chemical synthesis strategy for obtaining 2'-UMP for research applications. We will delve into the underlying chemical principles, provide step-by-step protocols, and discuss the analytical techniques necessary for the validation of the final product. Our approach is designed to be both informative for the seasoned medicinal chemist and accessible to the broader scientific community engaged in drug discovery and development.

Strategic Approach: The Uridine 2',3'-Cyclic Monophosphate Pathway

Direct regioselective phosphorylation of the 2'-hydroxyl group of unprotected uridine is a formidable challenge due to the similar reactivity of the 2', 3', and 5'-hydroxyl groups. To overcome this, a widely adopted and effective strategy involves the formation of a key intermediate: uridine 2',3'-cyclic monophosphate (2',3'-cUMP) . This intermediate locks the phosphate group across the 2' and 3' positions, which can then be selectively hydrolyzed to yield a mixture of the desired 2'-UMP and its 3'-UMP isomer. Subsequent chromatographic purification allows for the isolation of the pure 2'-UMP.

This two-step approach offers a logical and reliable pathway to the target molecule, breaking down a complex regioselectivity problem into two more manageable synthetic challenges: cyclization and regioselective ring-opening/separation.

Caption: Overall synthetic strategy for 2'-UMP.

Part 1: Synthesis of Uridine 2',3'-Cyclic Monophosphate (2',3'-cUMP)

The formation of the 2',3'-cyclic phosphate is the cornerstone of this synthetic route. A highly efficient "one-pot" method using an activated phosphate source, such as cyclic trimetaphosphate, with an unprotected uridine starting material is a streamlined approach that minimizes the need for extensive protecting group chemistry.[1][2]

Principle of the Reaction

In this reaction, a phosphorylating agent is used to simultaneously react with the 2'- and 3'-hydroxyl groups of the uridine ribose ring. The proximity of these cis-diols facilitates the formation of a five-membered cyclic phosphate ring. This method is advantageous as it proceeds without the need for prior protection of the 5'-hydroxyl group or the uracil base, simplifying the overall synthetic sequence.

Experimental Protocol: One-Pot Synthesis of 2',3'-cUMP

Materials:

-

Uridine

-

Cyclic sodium trimetaphosphate (activated)

-

N-methylimidazole

-

Magnesium Chloride (MgCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uridine in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add activated cyclic sodium trimetaphosphate, N-methylimidazole, and MgCl₂. The N-methylimidazole acts as a catalyst, and MgCl₂ can facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Precipitation and Isolation: The crude product is triturated with diethyl ether to precipitate the sodium salt of uridine 2',3'-cyclic monophosphate. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

Expected Outcome:

This one-pot procedure is expected to yield the sodium salt of uridine 2',3'-cyclic monophosphate in good yield. The product can be characterized by NMR and mass spectrometry to confirm the formation of the cyclic phosphate intermediate.

Part 2: Hydrolysis of 2',3'-cUMP to 2'-UMP and 3'-UMP